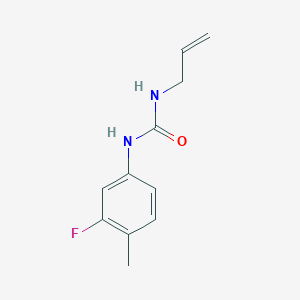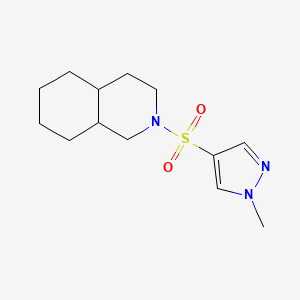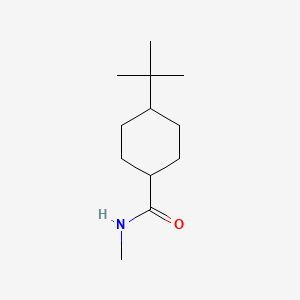![molecular formula C13H16FNO B7512715 N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-594 and is a member of the class of compounds known as nicotinic acetylcholine receptor agonists.
Mecanismo De Acción
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide acts as an agonist for the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in both the central and peripheral nervous systems. Activation of the receptor by N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain perception in animal models and has been found to have antidepressant and anxiolytic effects. It has also been found to have a low potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective agonist for the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. However, one limitation is that it has a short half-life in the body, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in the treatment of depression and anxiety. Studies in animal models have shown promising results, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to understand its mechanism of action and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves several steps. The first step is the preparation of 2-fluorobenzylamine, which is then reacted with cyclobutanecarboxylic acid to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide.
Aplicaciones Científicas De Investigación
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties and is being investigated as a treatment for chronic pain. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)10-6-4-7-10)9-11-5-2-3-8-12(11)14/h2-3,5,8,10H,4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUDMYXNAZEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)



![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)